Tadalafil dioxolone

Description

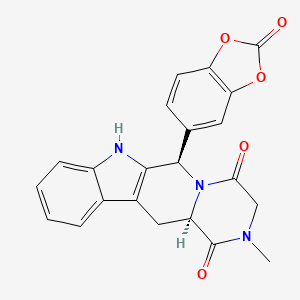

Structure

3D Structure

Properties

IUPAC Name |

(2R,8R)-6-methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-24-10-18(26)25-15(21(24)27)9-13-12-4-2-3-5-14(12)23-19(13)20(25)11-6-7-16-17(8-11)30-22(28)29-16/h2-8,15,20,23H,9-10H2,1H3/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWNUEJPRUVNTD-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-17-2 | |

| Record name | Tadalafil dioxolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Genesis of a Critical Variant: An In-depth Technical Guide to the Origin and Formation of Tadalafil Dioxolone Impurity

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is a cornerstone in the management of erectile dysfunction. The stringent regulatory landscape for pharmaceuticals necessitates a comprehensive understanding of all potential impurities that can arise during synthesis or degradation. This guide provides a detailed exploration of the Tadalafil dioxolone impurity, a critical variant formed through the oxidative degradation of the active pharmaceutical ingredient (API). We will delve into the mechanistic pathways of its formation, present a robust experimental protocol for its targeted synthesis and isolation via forced degradation, and detail the analytical techniques essential for its characterization. This document serves as a vital resource for professionals engaged in the development, manufacturing, and quality control of Tadalafil, ensuring the safety and efficacy of the final drug product.

Introduction: The Imperative of Impurity Profiling in Tadalafil

The therapeutic efficacy of Tadalafil is intrinsically linked to its purity. Impurities, even in trace amounts, can potentially alter the drug's pharmacological profile, introduce toxicity, or compromise its stability. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a concentration of 0.10% or greater.

The Tadalafil molecule features a distinctive methylenedioxy group on its phenyl ring, a functional group susceptible to oxidative modification. This guide focuses specifically on the Tadalafil dioxolone impurity , chemically identified as (6R,12aR)-6-(2-Oxo-1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione . The formation of this impurity represents a critical degradation pathway that must be understood and controlled.

Unraveling the Chemical Identity: Structure and Properties

The primary structural difference between Tadalafil and its dioxolone impurity is the oxidation of the methylene bridge in the benzodioxole moiety to a carbonyl group (an "oxo" group).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Tadalafil | C₂₂H₁₉N₃O₄ | 389.41 | Methylenedioxy group |

| Tadalafil Dioxolone Impurity | C₂₂H₁₇N₃O₅ | 403.39 | Dioxolone group (oxo-benzodioxole) |

This seemingly minor modification can significantly impact the molecule's polarity, solubility, and potentially its interaction with biological targets. The introduction of the polar carbonyl group increases the molecule's overall polarity, which can be leveraged for chromatographic separation.

The Genesis of the Dioxolone Impurity: A Mechanistic Perspective

The formation of the Tadalafil dioxolone impurity is a direct consequence of oxidative stress. The methylenedioxy group, while generally stable, can undergo oxidation under specific conditions, particularly in the presence of strong oxidizing agents or radical species.

Proposed Mechanism of Oxidative Degradation

While a definitive, universally cited mechanism for this specific transformation in Tadalafil is not extensively published, a scientifically plausible pathway can be proposed based on established principles of organic chemistry, particularly the oxidation of methylene ethers. The reaction likely proceeds through a radical-mediated mechanism, especially in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) often used in forced degradation studies.

A plausible mechanism involves the following steps:

-

Hydrogen Abstraction: An oxidizing agent or a radical species abstracts a hydrogen atom from the methylene bridge of the benzodioxole ring, forming a stabilized benzylic radical.

-

Radical Recombination: The resulting radical reacts with an oxygen-containing species (e.g., a hydroxyl radical) to form a hemiacetal-like intermediate.

-

Oxidation to Dioxolone: This intermediate is then further oxidized to the final dioxolone product, with the formation of a carbonyl group.

This proposed pathway is consistent with studies on the oxidative cleavage of methylenedioxy compounds, which often proceed via radical intermediates.[1]

Caption: Proposed reaction pathway for the formation of Tadalafil dioxolone impurity.

Experimental Verification: Targeted Synthesis and Isolation

To thoroughly characterize the Tadalafil dioxolone impurity and develop a validated analytical method for its detection, a reference standard of the impurity is required. This can be achieved through targeted synthesis via forced degradation. The following protocol outlines a robust method for generating and isolating this impurity.

Protocol for Forced Oxidative Degradation of Tadalafil

Objective: To induce the formation of the Tadalafil dioxolone impurity through oxidative stress and subsequently isolate it for characterization.

Materials:

-

Tadalafil API

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable modifier for HPLC)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

Lyophilizer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1 gram of Tadalafil in 100 mL of methanol.

-

Initiation of Degradation: To the stirred solution, add 10 mL of 30% hydrogen peroxide solution dropwise at room temperature.

-

Reaction Conditions: Gently reflux the mixture at 60-70°C for 24-48 hours. The progress of the degradation can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

-

Quenching and Concentration: After the desired level of degradation is achieved (typically 10-20% conversion to the impurity), cool the reaction mixture to room temperature. Quench any remaining hydrogen peroxide by the careful addition of a small amount of sodium metabisulfite solution until the effervescence ceases. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: To the remaining aqueous solution, add 50 mL of dichloromethane and transfer to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction twice more with 50 mL portions of dichloromethane.

-

Drying and Final Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution to dryness under reduced pressure to obtain the crude degradation product.

Isolation of the Dioxolone Impurity by Preparative HPLC

Objective: To purify the Tadalafil dioxolone impurity from the crude degradation mixture.

Instrumentation and Conditions:

-

Instrument: Preparative HPLC system

-

Column: C18, 10 µm, 250 x 21.2 mm (or similar dimensions)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

Time (min) % Mobile Phase B 0 30 30 70 35 70 40 30 | 45 | 30 |

-

Flow Rate: 20 mL/min

-

Detection: UV at 285 nm

-

Injection Volume: 1-5 mL of a concentrated solution of the crude product in methanol.

Procedure:

-

Sample Preparation: Dissolve the crude degradation product in a minimal amount of methanol.

-

Chromatographic Separation: Inject the sample onto the preparative HPLC system.

-

Fraction Collection: Collect the fraction corresponding to the peak of the Tadalafil dioxolone impurity. The impurity, being more polar, is expected to elute earlier than the parent Tadalafil.

-

Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.

-

Lyophilization: Lyophilize the pure fraction to obtain the Tadalafil dioxolone impurity as a solid reference standard.

Sources

Tadalafil Dioxolone: A Comprehensive Technical Guide to a Key Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of tadalafil dioxolone, a significant degradation product of the active pharmaceutical ingredient (API) tadalafil. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the formation, identification, and characterization of this impurity. The guide delves into the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Imperative of Degradation Profiling

In pharmaceutical development, a thorough understanding of a drug substance's stability profile is paramount. Forced degradation studies are a critical component of this process, providing insights into the potential degradation pathways and the formation of impurities that may arise during the shelf life of a drug product. Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is susceptible to degradation under certain stress conditions. One notable degradation product that has been identified, particularly under acidic stress, is a novel compound that retains the core benzodioxole moiety, which we will refer to in this guide as tadalafil dioxolone for clarity, though its systematic name is (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][1][2]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione.[1] The identification and characterization of such products are not merely regulatory hurdles; they are fundamental to ensuring the safety and efficacy of the final pharmaceutical formulation.

The Genesis of Tadalafil Dioxolone: A Story of Instability

Tadalafil's intricate molecular structure, while key to its therapeutic effect, also presents vulnerabilities to chemical transformation. Forced degradation studies have consistently shown that tadalafil is susceptible to hydrolytic, oxidative, and to some extent, photolytic stress.[2] The formation of tadalafil dioxolone is primarily observed under acidic hydrolysis conditions.[1]

Proposed Mechanism of Formation

While the precise, step-by-step mechanism of tadalafil's degradation to the dioxolone-containing product under acidic conditions is not extensively detailed in the public literature, a scientifically plausible pathway can be proposed based on the principles of organic chemistry. The acidic environment likely catalyzes the hydrolysis of the amide bond within the piperazinedione ring of the tadalafil molecule. This initial cleavage could be followed by an intramolecular rearrangement, leading to the formation of the observed degradation product. The stability of the benzodioxole and indole rings suggests they are less likely to be the primary sites of degradation under these conditions.

Diagram: Proposed Degradation Pathway of Tadalafil to Tadalafil Dioxolone

Caption: Proposed pathway of tadalafil degradation to tadalafil dioxolone under acidic stress.

Inducing and Isolating Tadalafil Dioxolone: A Practical Guide

To study tadalafil dioxolone, it is essential to first generate it in a controlled laboratory setting. The following protocol is a synthesis of methodologies reported in the scientific literature for forced degradation studies of tadalafil.[2][3]

Experimental Protocol: Forced Degradation of Tadalafil

Objective: To induce the formation of tadalafil dioxolone through acidic hydrolysis.

Materials:

-

Tadalafil Active Pharmaceutical Ingredient (API)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Volumetric flasks

-

pH meter

-

Reflux apparatus

-

HPLC system with a UV detector or a mass spectrometer

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of tadalafil API in a minimal amount of methanol and dilute with water to a final concentration of approximately 1 mg/mL.

-

Acidic Degradation: Transfer an aliquot of the tadalafil solution to a round-bottom flask. Add an equal volume of 1 M HCl.

-

Stress Condition: Reflux the mixture at 80°C for 2 hours. The exact duration may need to be optimized based on preliminary experiments to achieve a significant level of degradation without complete loss of the parent drug.

-

Neutralization: After the stress period, cool the solution to room temperature and carefully neutralize it with 1 M NaOH to a pH of approximately 7.0.

-

Sample for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

Analytical Characterization: Unmasking the Degradant

A robust and validated analytical method is crucial for the detection, separation, and quantification of tadalafil and its degradation products. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the technique of choice.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the API from its degradation products, ensuring that the analytical results are specific and accurate.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is commonly used. |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at 285 nm |

| Column Temperature | Ambient or controlled at 25°C |

Rationale for Method Selection:

-

C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the relatively non-polar tadalafil and its degradation products.

-

Gradient Elution: A gradient elution is often necessary to resolve the parent drug from a multitude of degradation products with varying polarities that may form under different stress conditions.

-

UV Detection at 285 nm: Tadalafil and its chromophoric degradation products exhibit significant absorbance at this wavelength, allowing for sensitive detection.

Diagram: Analytical Workflow for Tadalafil Dioxolone

Caption: A typical workflow for the generation, separation, and characterization of tadalafil dioxolone.

Mass Spectrometric and Spectroscopic Characterization

For unequivocal identification and structural elucidation of a novel degradation product, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is used to determine the elemental composition of the molecule. The molecular formula for tadalafil dioxolone has been confirmed as C₂₂H₁₉N₃O₅.[4]

-

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS experiments provide valuable information about the connectivity of the atoms within the molecule, aiding in structure confirmation.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete structural assignment of the degradation product.

Toxicological and Pharmacological Implications

The presence of degradation products in a pharmaceutical formulation is a significant safety concern. While there is a lack of publicly available toxicological data specifically for tadalafil dioxolone, it is a well-established principle in pharmacology that even minor structural changes to a molecule can drastically alter its biological activity and toxicity profile. Some studies on photodegraded tadalafil products have indicated potential for cytotoxicity and genotoxicity, although the specific contribution of the dioxolone-containing degradant was not specified.[3][5] Therefore, the identification and quantification of this impurity are critical for a comprehensive risk assessment. The pharmacological activity of tadalafil dioxolone has not been reported, but it is unlikely to retain the same selective PDE5 inhibitory activity as the parent compound due to the structural changes.

Conclusion and Future Perspectives

Tadalafil dioxolone is a key degradation product of tadalafil formed under acidic stress conditions. This guide has provided a comprehensive overview of its formation, a practical protocol for its generation and isolation, and a robust analytical workflow for its characterization. The detailed methodologies and the rationale behind them are intended to empower researchers and drug development professionals to effectively manage this impurity.

Future research should focus on elucidating the precise mechanism of its formation, which would enable the development of more effective strategies to prevent its occurrence. Furthermore, comprehensive toxicological and pharmacological studies are warranted to fully assess the safety implications of this degradation product. A deeper understanding of the entire degradation profile of tadalafil will ultimately contribute to the development of safer and more stable pharmaceutical products.

References

-

Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry. [Link]

-

Pinto, M. A., et al. (2022). Tadalafil and Sildenafil illicit association: Stability- indicating HPLC method, photodegradation kinetic and toxicological stud. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

- Rao, D. D., & Chakole, V. (2011). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form.

-

(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]Methyl]-1-Methyl-2,5-piperazinedione. Chemsrc. [Link]

-

(R)-3-((2-(Benzo(d)(1,3)dioxole-5-carbonyl)-1H-indol-3-yl)methyl)-1-methylpiperazine-2,5-dione. PubChem. [Link]

-

Thummar, B., et al. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. [Link]

-

Gilla, G., et al. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Organic Communications, 6(1), 12-22. [Link]

-

Pinto, M. A., et al. (2022). Tadalafil and Sildenafil illicit association: Stability- indicating HPLC method, photodegradation kinetic and toxicological studies. ResearchGate. [Link]

-

(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]Methyl]. Chemsrc. [Link]

Sources

A Comprehensive Technical Guide to the Physical and Chemical Properties of Tadalafil Dioxolone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. This guide provides an in-depth technical overview of Tadalafil dioxolone, a known impurity of Tadalafil. We will delve into its physicochemical properties, analytical characterization methodologies, and its relevance in the context of pharmaceutical quality control. This document is intended to serve as a comprehensive resource for scientists and researchers involved in the development, manufacturing, and quality assessment of Tadalafil.

Introduction to Tadalafil and the Imperative of Impurity Profiling

Tadalafil's therapeutic action is derived from its ability to inhibit the cGMP-specific phosphodiesterase type 5 enzyme, leading to increased levels of cGMP, smooth muscle relaxation, and increased blood flow.[1] The synthetic process of Tadalafil, like any complex organic synthesis, can result in the formation of related substances or impurities.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), mandate the reporting, identification, and qualification of impurities in new drug substances and products.[4][5][6] This stringent control is necessary as impurities can potentially impact the safety and efficacy of the API.[7]

Tadalafil dioxolone is one such process-related impurity that requires careful monitoring and control. A thorough understanding of its physical and chemical properties is paramount for developing robust analytical methods for its detection and quantification, thereby ensuring the quality and consistency of Tadalafil API.

Physicochemical Properties of Tadalafil Dioxolone

Chemical Structure and Nomenclature

-

IUPAC Name: (6R,12aR)-6-(2-Oxo-1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[8]

-

CAS Number: 1346602-17-2[8]

-

Molecular Formula: C₂₂H₁₉N₃O₆[9]

-

Molecular Weight: 421.41 g/mol

The structure of Tadalafil dioxolone is closely related to Tadalafil, with the key difference being the oxidation of the methylenedioxy bridge to a dioxolone group.

Physical Properties

A summary of the key physical properties of Tadalafil and its dioxolone impurity is presented in Table 1.

Table 1: Physical Properties of Tadalafil and Tadalafil Dioxolone

| Property | Tadalafil | Tadalafil Dioxolone |

| Appearance | White to off-white crystalline powder[10] | Data not explicitly available, likely a solid |

| Melting Point | ~301°C[10] | Data not available |

| Solubility | Practically insoluble in water; soluble in ethanol and methanol[10] | Expected to have limited aqueous solubility |

| LogP | ~2.1[10] | Expected to be in a similar range to Tadalafil |

Spectroscopic Properties

The structural elucidation and identification of Tadalafil dioxolone heavily rely on various spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for confirming the molecular formula of Tadalafil dioxolone. The protonated molecule [M+H]⁺ would be observed at m/z 422.13. Fragmentation patterns in MS/MS studies would show characteristic losses and fragments that can be compared to Tadalafil to pinpoint the structural modification. For instance, the presence of a fragment ion at m/z 135 is indicative of the benzodioxole moiety in Tadalafil and its analogues.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural confirmation. Key differences in the chemical shifts of the protons and carbons in the dioxolone ring compared to the methylenedioxy group of Tadalafil would be expected. For Tadalafil, the methylene protons of the dioxolane group typically appear as a singlet around 5.92 ppm in the ¹H NMR spectrum.[11][12] The corresponding signals for the dioxolone impurity would be shifted due to the presence of the additional carbonyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum of Tadalafil dioxolone would be expected to show a characteristic carbonyl stretching frequency for the newly formed ketone in the dioxolone ring, in addition to the amide carbonyl stretches present in the parent Tadalafil molecule.

Analytical Methodologies for Characterization and Quantification

The development of a validated, stability-indicating analytical method is crucial for the routine quality control of Tadalafil, ensuring that impurities like Tadalafil dioxolone are monitored and controlled within acceptable limits.[13][14]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the separation and quantification of Tadalafil and its related substances.[7][15]

Workflow for HPLC Method Development:

Caption: HPLC method development workflow for Tadalafil impurity profiling.

A Step-by-Step HPLC Protocol for Tadalafil and its Impurities:

-

Chromatographic System: An HPLC system equipped with a UV detector is suitable.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for good resolution.[15] Phenyl columns have also been shown to be effective.[16]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is typically employed.[17] The pH of the aqueous phase can be adjusted to optimize peak shape and resolution.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

-

Column Temperature: Maintaining a constant column temperature, for instance, 30°C, ensures reproducibility.

-

Detection: UV detection at a wavelength where both Tadalafil and its impurities have significant absorbance, such as 284 nm, is appropriate.[17]

-

Sample Preparation: Accurately weigh and dissolve the Tadalafil sample in a suitable diluent, typically the mobile phase, to a known concentration.

-

Injection Volume: A 20 µL injection volume is commonly used.

-

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

-

Quantification: The amount of Tadalafil dioxolone can be determined using an external standard of the impurity or by using relative response factors if a standard is not available.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and confirmation of impurities. It combines the separation capabilities of HPLC with the mass analysis of a mass spectrometer.

Logical Flow for Impurity Identification using LC-MS:

Caption: Logical workflow for impurity identification using LC-MS.

In an LC-MS analysis of Tadalafil dioxolone, the parent ion [M+H]⁺ at m/z 422.13 would be detected. Subsequent MS/MS fragmentation would provide structural information to confirm its identity. The transition of m/z 390.4 → 268.3 is often monitored for Tadalafil in quantitative LC-MS/MS methods.[18]

Formation and Control

Tadalafil dioxolone is likely formed during the synthesis of Tadalafil, potentially as an over-oxidation product of the piperonal starting material or an intermediate. The Pictet-Spengler reaction, a key step in Tadalafil synthesis, can be sensitive to reaction conditions, and side reactions can lead to impurity formation.[19]

Control of Tadalafil dioxolone levels is achieved through:

-

Process Optimization: Careful control of reaction parameters such as temperature, reaction time, and the purity of starting materials and reagents.

-

Purification: Effective purification steps, such as recrystallization or chromatography, of the final API to remove impurities to levels that comply with regulatory requirements.

-

In-process Controls: Monitoring the formation of the impurity at various stages of the manufacturing process to ensure it is being adequately controlled.

Conclusion

A comprehensive understanding of the physical and chemical properties of Tadalafil dioxolone is essential for the development of robust analytical methods and effective control strategies in the manufacturing of Tadalafil. This guide has provided a detailed overview of its structure, physicochemical characteristics, and the analytical techniques, primarily HPLC and LC-MS, used for its characterization and quantification. By implementing rigorous analytical testing and process controls, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of Tadalafil drug products.

References

-

Gilla, G., Anumula, R. R., Aalla, S., Vurimidi, H., & Ghanta, M. R. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Organic Communications, 6(1), 12-22. [Link]

-

Al-khedhairi, A. A., El-kott, A. F., & Al-humaid, A. A. (2022). Preparation and characterization of tadalafil-loaded hydrogel: An in-vivo evaluation of wound healing activity. Saudi Journal of Biological Sciences, 29(4), 2095-2103. [Link]

-

SynThink. (n.d.). Tadalafil EP Impurities & USP Related Compounds. Retrieved from [Link]

-

Al-khedhairi, A. A., El-kott, A. F., & Al-humaid, A. A. (2023). Synthesis and Characterization of Tadalafil Nanoparticles by Hydrothermal Method. Journal of Pharmaceutical Negative Results, 14(2), 1-16. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110635, Tadalafil. Retrieved from [Link]

-

Sathyaraj, A., Sriram, N., & Sankar, A. S. K. (2019). Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Analytical Research, 8(2), 169-178. [Link]

-

Low, M. Y., Tan, W. L., & Koh, H. L. (2008). Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. Food Additives & Contaminants: Part A, 25(6), 687-693. [Link]

- Google Patents. (n.d.). CN103232451A - Simple preparation process of tadalafil.

-

El-Gindy, A., Emara, S., & Hadad, G. M. (2010). Stability-indicating methods for determination of tadalafil in presence of its degradation product. Bulletin of Faculty of Pharmacy, Cairo University, 48(1), 11-20. [Link]

-

Asian Journal of Research in Chemistry. (2018). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. Retrieved from [Link]

-

Asian Publication Corporation. (n.d.). AJ C. Retrieved from [Link]

- Google Patents. (n.d.). CN108169395B - Analysis and detection method of related substances in Tadalafil tablets.

-

Chemignition Laboratory. (2025). Tadalafil: Structure, Properties, Pharmacology, and Safety. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]

-

Kim, Y. G., Kim, J., Lim, C. Y., Lee, H. W., Lee, I., & Kim, J. (2015). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Journal of chromatographic science, 53(1), 108–112. [Link]

-

National Center for Biotechnology Information. (n.d.). Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2003). 21-368 Cialis Chemistry Review. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Tadalafil Dioxolone Impurity | CAS No- 1346602-17-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139033061, Tadalafil EP Impurity E. Retrieved from [Link]

-

Molecules. (2017). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Retrieved from [Link]

-

International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

- 1. Preparation and characterization of tadalafil-loaded hydrogel: An in-vivo evaluation of wound healing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. ijpar.com [ijpar.com]

- 8. glppharmastandards.com [glppharmastandards.com]

- 9. Tadalafil EP Impurity E | C22H19N3O6 | CID 139033061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemignition.com [chemignition.com]

- 11. tandfonline.com [tandfonline.com]

- 12. asianpubs.org [asianpubs.org]

- 13. ajrconline.org [ajrconline.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. tandfonline.com [tandfonline.com]

- 16. CN108169395B - Analysis and detection method of related substances in Tadalafil tablets - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN103232451A - Simple preparation process of tadalafil - Google Patents [patents.google.com]

Advanced Characterization and Control of Tadalafil Impurities: The Dioxolone Oxidation Pathway vs. Stereochemical Congeners

Executive Summary

In the high-stakes landscape of PDE5 inhibitor development, the purity profile of Tadalafil (Cialis) extends beyond simple stereochemical control. While the control of diastereomeric impurities (Impurity A, B, and C) is well-documented in pharmacopeial monographs (USP/EP), the Tadalafil Dioxolone impurity represents a more insidious challenge.

This guide defines "Tadalafil Dioxolone" as the 1,3-benzodioxol-2-one derivative, a critical oxidative degradation product formed via the radical oxidation of the methylenedioxy bridge. Unlike process-related stereoisomers, the Dioxolone impurity serves as a sensitive indicator of oxidative stress and packaging integrity. This whitepaper provides a technical roadmap for distinguishing, quantifying, and controlling this impurity against the backdrop of standard congeners.

The Chemistry of Impurity Formation[1]

The Dioxolone Pathway (Oxidative Degradation)

The defining feature of Tadalafil is the 1,3-benzodioxole moiety.[1] While generally stable, the methylene protons (

-

Mechanism:

-

Initiation: A radical initiator (

) abstracts a hydrogen from the methylene bridge, forming a benzylic-like radical. -

Propagation: This radical reacts with molecular oxygen to form a peroxyl radical, eventually leading to a gem-diol intermediate.

-

Termination: Dehydration of the gem-diol yields the cyclic carbonate (Dioxolone ).

-

-

Criticality: This transformation increases the polarity of the molecule and alters its hydrogen-bonding potential, potentially affecting metabolic toxicity (catechol formation).

Comparative Impurity Profile

The following table contrasts the Dioxolone impurity with standard pharmacopeial impurities.

| Impurity Name | Common Designation | Origin | Chemical Transformation | Molecular Shift ( |

| Tadalafil Dioxolone | Oxidative Degradant | Stability (Oxidation) | Oxidation of methylene bridge to cyclic carbonate | +14 Da (-2H, +O) |

| Impurity A | (6R, 12aS)-Epimer | Process (Synthesis) | Epimerization at C6 (Pictet-Spengler) | 0 Da (Isobaric) |

| Impurity B | (6S, 12aS)-Epimer | Process (Synthesis) | Epimerization at C12a | 0 Da (Isobaric) |

| Diketopiperazine | Impurity D (varies) | Degradation/Process | Failure of Pictet-Spengler cyclization | Varies (often hydrolysis related) |

Visualizing the Pathways

The following diagram illustrates the divergent pathways for Stereochemical vs. Oxidative impurities.

Figure 1: Divergent formation pathways. The Dioxolone impurity arises from post-synthesis oxidation, whereas Impurities A and B are established during the ring-closure synthesis steps.

Analytical Methodologies

Distinguishing the Dioxolone impurity from the parent Tadalafil requires orthogonal detection methods, as their UV spectra are highly similar due to the retained indole chromophore.

High-Resolution Mass Spectrometry (HRMS)

The mass shift is the definitive identifier.

-

Tadalafil:

-

Tadalafil Dioxolone:

(Net gain of 1 Oxygen, loss of 2 Hydrogens).

Validated UPLC Protocol

This protocol is designed to separate the isobaric stereoisomers (A/B) while eluting the more polar Dioxolone impurity distinctly.

Chromatographic Conditions:

-

Column: C18 Shielded Phase (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm). Rationale: High pH stability allows for better peak shape of the basic nitrogen moieties.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 20% B (Isocratic hold for polar degradants).

-

2-10 min: 20% -> 60% B (Separation of diastereomers).

-

10-12 min: 60% -> 90% B (Wash).

-

-

Detection: UV at 285 nm (Indole absorption) and MS (ESI+).

Elution Order Logic:

-

Catechol Degradants: Early eluting (High polarity).

-

Tadalafil Dioxolone: Elutes prior to Tadalafil (Carbonate is less lipophilic than the methylenedioxy ether).

-

Impurity A (Cis-isomer): Elutes close to Tadalafil (Critical Pair 1).

-

Tadalafil (Trans-isomer): Main Peak.

-

Impurity B: Elutes after Tadalafil (Critical Pair 2).

Analytical Decision Tree

Figure 2: Analytical decision matrix for identifying Tadalafil impurities. Note the divergence based on mass shift vs. retention time.

Toxicity and Regulatory Control Strategies

Genotoxicity Assessment (ICH M7)

-

Stereoisomers (A/B): Generally considered non-mutagenic as they share the same core structure and metabolic fate as the API. They are controlled as ordinary impurities (ICH Q3A/B).

-

Dioxolone Impurity: The cyclic carbonate functionality is reactive. It can act as an acylating agent.

-

QSAR Alert: The 1,3-dioxol-2-one ring is a structural alert for potential genotoxicity (acylating ability).

-

Action: Requires an Ames test if levels exceed the Threshold of Toxicological Concern (TTC). If negative, it is treated as a standard impurity.

-

Control Strategy

To prevent Dioxolone formation, the formulation and packaging process must mitigate oxidative stress.

-

Excipient Compatibility: Avoid excipients with high peroxide values (e.g., certain grades of Povidone or PEG). Peroxides act as radical initiators for the methylene bridge oxidation.

-

Packaging: Use oxygen-scavenging sachets or nitrogen purging during blistering if stability data shows Dioxolone accumulation.

-

Process: Limit light exposure during crystallization, as the methylenedioxy radical formation is often photo-initiated.

References

-

International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

- Bao, X., et al. (2025). "Synthesis and characterization of related substances and metabolite of tadalafil." Journal of Pharmaceutical and Biomedical Analysis.

-

European Medicines Agency (EMA). (2015). Assessment Report: Cialis (Tadalafil).[2][3] (Details on impurity limits and safety factors). Retrieved from [Link]

-

Gilla, G., et al. (2013).[2] "Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor." Organic Communications, 6(1), 12-22.[2] (Detailed structural elucidation of process impurities).

Sources

Methodological & Application

Application Note: A Robust Chromatographic Method for the Separation and Quantification of Tadalafil and its Process-Related Impurity, Tadalafil Dioxolone

Abstract

This application note presents a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Tadalafil and its potential impurity, Tadalafil dioxolone. The developed protocol is tailored for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Tadalafil. The causality behind the selection of chromatographic parameters is elucidated, ensuring a scientifically sound and reproducible methodology. This guide provides a comprehensive framework, from understanding the physicochemical properties of the analytes to detailed experimental protocols and data interpretation.

Introduction: The Analytical Imperative

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] The manufacturing process and subsequent storage of Tadalafil can lead to the formation of related substances, one of which is Tadalafil dioxolone. As a regulatory requirement and a cornerstone of pharmaceutical quality control, it is imperative to have a validated analytical method capable of accurately separating and quantifying the active pharmaceutical ingredient (API) from its impurities. This ensures the safety, efficacy, and stability of the final drug product.

This application note addresses this critical need by providing a robust RP-HPLC method that offers excellent resolution between Tadalafil and Tadalafil dioxolone. We will delve into the scientific rationale behind the method development, offering insights that empower the analyst to not only execute the protocol but also to understand and troubleshoot the separation process.

Physicochemical Properties: The Foundation of Separation

An understanding of the physicochemical properties of Tadalafil and Tadalafil dioxolone is fundamental to developing a successful chromatographic separation. These properties dictate the interactions of the analytes with the stationary and mobile phases.

| Property | Tadalafil | Tadalafil Dioxolone | Reference |

| Chemical Structure | C₂₂H₁₉N₃O₄ | C₂₂H₁₇N₃O₅ | [1] |

| Molecular Weight | 389.41 g/mol | 403.38 g/mol | [1] |

| Aqueous Solubility | Practically insoluble in water | Not experimentally determined; likely low | [2] |

| Log P (calculated) | ~2.3 | ~2.1 | [1] |

Tadalafil is characterized by its low aqueous solubility.[2] Tadalafil dioxolone, a potential oxidative degradation product or process impurity, possesses an additional carbonyl group on the dioxole ring. This structural modification, while seemingly minor, alters the molecule's polarity and, consequently, its chromatographic behavior. The increased oxygen content in Tadalafil dioxolone is expected to render it slightly more polar than Tadalafil. In reversed-phase chromatography, where the stationary phase is nonpolar, a more polar compound will have a weaker interaction with the stationary phase and thus elute earlier.

Chromatographic Method: Principles and Protocol

The selected method is a stability-indicating RP-HPLC technique, which is a cornerstone in pharmaceutical analysis for its ability to separate compounds with a wide range of polarities.

The Causality Behind Method Selection

-

Reversed-Phase HPLC (RP-HPLC): This technique is ideal for separating moderately polar to nonpolar compounds like Tadalafil and its related substances. The nonpolar stationary phase (C18) provides a hydrophobic environment for the analytes to interact with.

-

C18 Stationary Phase: A C18 (octadecylsilane) column is a versatile and widely used stationary phase that offers excellent retention and separation for a broad range of pharmaceutical compounds. Its long alkyl chains provide a high degree of hydrophobicity, leading to strong interactions with nonpolar analytes.

-

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is employed.

-

Aqueous Buffer (e.g., Phosphate Buffer): The buffer controls the pH of the mobile phase. Maintaining a consistent pH is crucial for reproducible retention times, especially for ionizable compounds. A slightly acidic pH (around 3-4) is often chosen to ensure the consistent protonation state of any basic functional groups in the analytes and to improve peak shape.

-

Organic Modifier (e.g., Acetonitrile, Methanol): The organic modifier controls the elution strength of the mobile phase. By adjusting the ratio of the organic modifier to the aqueous buffer, the retention times of the analytes can be fine-tuned. Acetonitrile is often preferred for its lower viscosity and UV transparency.

-

-

Isocratic Elution: For the separation of two closely related compounds, an isocratic elution (constant mobile phase composition) is often sufficient and provides a simpler, more robust method compared to a gradient elution.[3][4]

-

UV Detection: Tadalafil and its related compounds possess chromophores that absorb UV radiation, making UV detection a suitable and widely available technique for their quantification. The detection wavelength is typically set at the absorption maximum of Tadalafil to ensure maximum sensitivity.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Tadalafil and Tadalafil dioxolone.

Caption: Experimental workflow for the chromatographic analysis of Tadalafil and Tadalafil Dioxolone.

Detailed Protocol

This protocol is a representative method and may require optimization and validation for specific applications and equipment.

3.3.1. Materials and Reagents

-

Tadalafil Reference Standard

-

Tadalafil Dioxolone Reference Standard (if available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium Dihydrogen Phosphate (AR grade)

-

Orthophosphoric Acid (AR grade)

-

Water (HPLC grade)

-

0.45 µm Syringe Filters

3.3.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3.3.3. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 284 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

3.3.4. Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 20 mM. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase: Mix the Phosphate Buffer (pH 3.0) and Acetonitrile in a 50:50 volume ratio. Degas the mobile phase before use.

-

Standard Stock Solution (Tadalafil): Accurately weigh about 25 mg of Tadalafil Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

-

Standard Stock Solution (Tadalafil Dioxolone): If available, prepare a stock solution of Tadalafil Dioxolone in a similar manner.

-

Working Standard Solution: Dilute the stock solutions with the mobile phase to a suitable concentration (e.g., 100 µg/mL for Tadalafil).

-

Sample Preparation: For a tablet dosage form, accurately weigh and powder a representative number of tablets. Transfer a portion of the powder equivalent to 25 mg of Tadalafil into a 25 mL volumetric flask. Add about 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]

System Suitability and Validation: Ensuring Trustworthiness

For the method to be considered reliable, it must meet certain performance criteria as defined by system suitability tests and method validation, in accordance with ICH guidelines.

System Suitability

Before sample analysis, a series of injections of the standard solution are performed to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for 5 replicate injections) |

| Resolution (Rs) between Tadalafil and Tadalafil Dioxolone | > 2.0 |

Method Validation

A comprehensive validation of the analytical method should be performed to demonstrate its suitability for its intended purpose. This includes:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is often demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies: A Self-Validating System

Forced degradation studies are essential to establish the stability-indicating nature of the method.[5] By subjecting Tadalafil to various stress conditions, potential degradation products, including Tadalafil dioxolone, can be generated. The ability of the HPLC method to separate Tadalafil from these degradants demonstrates its specificity.

Protocol for Forced Degradation

-

Acid Hydrolysis: Treat the Tadalafil solution with 0.1 M HCl at 60 °C for a specified period.

-

Base Hydrolysis: Treat the Tadalafil solution with 0.1 M NaOH at 60 °C for a specified period.

-

Oxidative Degradation: Treat the Tadalafil solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).

-

Photolytic Degradation: Expose the drug solution to UV light.

It is anticipated that oxidative conditions may favor the formation of Tadalafil dioxolone. The developed HPLC method should be capable of resolving the Tadalafil peak from any degradation products formed under these stress conditions.

Data Presentation and Interpretation

The primary output of the HPLC analysis is a chromatogram, which is a plot of the detector response versus time.

Expected Chromatographic Profile

Based on the principles of reversed-phase chromatography and the structural differences between the two molecules, Tadalafil dioxolone, being more polar, is expected to elute before Tadalafil.

Caption: Expected chromatogram showing the separation of Tadalafil Dioxolone and Tadalafil.

Quantitative Analysis

The concentration of Tadalafil and Tadalafil dioxolone in a sample can be calculated using the external standard method. The peak area of the analyte in the sample chromatogram is compared to the peak area of a known concentration of the reference standard.

Formula for Quantification:

Concentration of Analyte = (Area of Analyte in Sample / Area of Analyte in Standard) * Concentration of Standard

Conclusion: A Reliable Tool for Quality Assurance

The RP-HPLC method detailed in this application note provides a robust and reliable tool for the separation and quantification of Tadalafil and its related substance, Tadalafil dioxolone. By understanding the scientific principles behind the chromatographic separation and adhering to rigorous system suitability and validation protocols, researchers and analysts can ensure the quality, safety, and efficacy of Tadalafil drug products. This method serves as a valuable asset in the routine analysis and stability testing of Tadalafil in a regulated pharmaceutical environment.

References

-

Asian Journal of Research in Chemistry. (n.d.). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. Retrieved from [Link]

-

Chemignition Laboratory. (2025, January 13). Tadalafil: Structure, Properties, Pharmacology, and Safety. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tadalafil. Retrieved from [Link]

-

International Journal of Drug Regulatory Affairs. (2018, September 10). FORMULATION AND EVALUATION OF SOLID DISPERSION OF TADALAFIL. Retrieved from [Link]

-

International Journal of Pharmacy and Analytical Research. (n.d.). Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tadalafil. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tadalafil dioxolone. PubChem. Retrieved from [Link]

- Patents.google.com. (n.d.). Tadalafil solid composites.

-

PubMed Central (PMC). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

ResearchGate. (n.d.). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous determination of tadalafil and its related compounds in pharmaceutical dosage forms by UPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

Sources

- 1. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physicochemical properties of tadalafil solid dispersions - Impact of polymer on the apparent solubility and dissolution rate of tadalafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpar.com [ijpar.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing LC-MS/MS Sensitivity for Tadalafil Analysis

Welcome to the technical support center for the LC-MS/MS analysis of Tadalafil. This guide is designed for researchers, scientists, and drug development professionals aiming to improve the sensitivity and robustness of their analytical methods.

A brief clarification on nomenclature: The topic refers to "Tadalafil dioxolone." Tadalafil's chemical structure contains a critical 1,3-benzodioxole group.[1] Mass spectrometric fragmentation of Tadalafil consistently involves this part of the molecule. This guide, therefore, focuses on optimizing the analysis of Tadalafil, with special attention to the principles that govern the behavior of its characteristic dioxole moiety.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Tadalafil signal is very low or non-existent. Where should I begin troubleshooting?

A1: Start with the fundamentals: mass spectrometry parameters. Before altering chromatography or sample preparation, ensure the mass spectrometer is optimally configured to detect Tadalafil. The goal is to maximize the formation of the protonated molecule ([M+H]⁺) in the source and its subsequent fragmentation into a stable, intense product ion.

Causality: Tadalafil contains basic amine groups, making it highly suitable for positive mode electrospray ionization (ESI).[2][3] The most reliable signal comes from monitoring the transition of the parent ion to its most abundant and stable fragment ion. For Tadalafil, this involves the loss of the benzodioxole group, a consistent fragmentation pathway.[3][4]

Protocol for Initial MS Parameter Check:

-

Prepare a Standard Solution: Make a pure solution of Tadalafil (e.g., 100 ng/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate compatible with your ESI source (e.g., 5-10 µL/min).

-

Optimize in Positive Ion Mode:

-

Confirm the presence of the precursor ion ([M+H]⁺) at approximately m/z 390.4.[2][3]

-

Select this precursor and perform a product ion scan to identify fragment ions. The most intense product ion should be near m/z 268.3.[2][3]

-

Set up a Multiple Reaction Monitoring (MRM) method using the 390.4 -> 268.3 transition.

-

-

Tune MRM Parameters: Systematically optimize the collision energy (CE) and other compound-specific voltages (e.g., declustering potential, cell exit potential) to maximize the signal for this transition. A good starting point for CE is often between 20-40 eV.[5]

This systematic approach ensures the instrument is capable of detecting the analyte under ideal conditions before tackling more complex issues like chromatography or matrix effects.

Q2: I've confirmed my MS parameters, but the sensitivity is still poor when injecting samples. How can I optimize my ESI source?

A2: ESI source optimization is the most effective way to boost signal intensity. The process of creating gas-phase ions from liquid droplets is highly dependent on physical parameters like gas flows, temperatures, and voltages. These must be tuned for your specific flow rate and mobile phase composition.

Causality: Efficient ionization in ESI depends on creating small, highly charged droplets and then effectively evaporating the solvent to release the analyte ions.[6] Each parameter plays a specific role: nebulizer gas aids droplet formation, desolvation gas (and temperature) helps evaporate the solvent, and capillary voltage applies the charge. An imbalance can lead to poor desolvation (low signal) or analyte degradation (low signal).[7]

Step-by-Step ESI Source Optimization:

-

Establish a Stable Flow: While infusing your Tadalafil standard as in Q1, or with the LC column delivering mobile phase at your analytical flow rate, begin the tuning process.

-

Nebulizer Gas: Adjust the pressure to achieve a fine, stable spray. Too low a pressure creates large droplets that don't desolvate well; too high can cause signal instability.[7]

-

Desolvation Gas Flow and Temperature: Increase the temperature and gas flow to enhance solvent evaporation. Monitor the Tadalafil signal for an increase. Be cautious, as excessively high temperatures can cause thermal degradation of some analytes. A typical range is 250–450°C.[7]

-

Capillary Voltage: Optimize the voltage applied to the ESI needle. For positive mode, this is typically in the 3–5 kV range.[7] The goal is to find a plateau where the signal is maximal and stable. Too high a voltage can cause source instability or corona discharge.[6]

-

Source Position: Adjust the sprayer's position (horizontal and vertical) relative to the MS inlet capillary to maximize the ion signal.

Table 1: Typical Starting MS and Source Parameters for Tadalafil Analysis

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Ionization Mode | ESI Positive | Utilizes basic amine groups for efficient protonation.[2] |

| Precursor Ion (Q1) | m/z 390.4 | [M+H]⁺ of Tadalafil. |

| Product Ion (Q3) | m/z 268.3 | Stable fragment after loss of the benzodioxole moiety.[2][3] |

| Capillary Voltage | 3.0 - 4.5 kV | Applies charge to the liquid to form droplets.[7] |

| Desolvation Temp. | 300 - 450 °C | Aids in solvent evaporation from droplets.[7] |

| Nebulizer Gas | 20 - 60 psi | Assists in forming a fine spray of droplets.[7] |

| Collision Energy (CE) | 25 - 35 eV | Provides energy for fragmentation in the collision cell.[5] |

Q3: I suspect ion suppression is killing my sensitivity. How can I confirm and mitigate this "matrix effect"?

A3: The matrix effect is a common culprit for low sensitivity in bioanalysis. It occurs when co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma) interfere with the ionization of your analyte in the ESI source, suppressing its signal.

Causality: The ESI process has a finite capacity for ionization. If a large amount of a matrix component co-elutes with Tadalafil, it will compete for charge and surface area on the ESI droplets, reducing the number of Tadalafil ions that are successfully formed and transferred into the mass spectrometer.

Protocol for Diagnosing Matrix Effects (Post-Column Infusion):

This experiment qualitatively maps the regions of ion suppression across your chromatogram.[8][9]

-

Setup:

-

LC System: Run your analytical method (gradient and column) injecting a blank, extracted matrix sample (e.g., protein-precipitated plasma with no Tadalafil).

-

Syringe Pump: Continuously infuse a pure solution of Tadalafil post-column (via a T-junction) into the mobile phase stream just before it enters the MS source.[10]

-

MS: Monitor the Tadalafil MRM transition (390.4 -> 268.3).

-

-

Execution:

-

Begin infusing the Tadalafil solution to get a stable, flat baseline signal.

-

Inject the blank matrix extract onto the LC column.

-

-

Interpretation:

-

No Matrix Effect: The baseline signal for Tadalafil will remain stable and flat throughout the run.

-

Ion Suppression: You will see a significant dip or drop in the Tadalafil signal wherever a matrix component elutes and interferes with its ionization.

-

Ion Enhancement: You will see a rise in the Tadalafil signal (less common, but possible).

-

Mitigation Strategies:

-

Chromatographic Separation: Adjust your LC gradient to ensure Tadalafil elutes in a "clean" region, away from the areas of major ion suppression identified in your post-column infusion experiment.

-

Improve Sample Cleanup: The most robust solution is to remove the interfering matrix components before injection. Move from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE).[11][12]

Diagram 1: General Troubleshooting Workflow for Low Sensitivity

Caption: A systematic workflow for troubleshooting low sensitivity in LC-MS/MS analysis.

Q4: Which sample preparation technique is best for achieving the lowest detection limits for Tadalafil?

A4: Solid-Phase Extraction (SPE) generally provides the cleanest extracts and highest sensitivity. While simple techniques like Protein Precipitation (PPT) are fast, they leave many matrix components in the sample, leading to ion suppression. SPE offers a superior cleanup by selectively isolating the analyte.[11][12]

Causality: SPE utilizes specific chemical interactions (e.g., reversed-phase, ion-exchange) between the analyte and a solid sorbent.[12] This allows for a multi-step process: interfering compounds can be washed away while the analyte is retained, after which the analyte is eluted with a strong solvent. This selectivity is key to reducing matrix effects and allows for sample concentration, both of which dramatically improve sensitivity.[12]

Protocol for Generic SPE Method Development for Tadalafil (a basic compound):

This protocol uses a mixed-mode cation exchange SPE sorbent, which combines reversed-phase and strong cation exchange mechanisms for high selectivity.

-

Sorbent Selection: Choose a mixed-mode strong cation exchange (SCX) polymeric sorbent.

-

Condition: Pass 1 mL of methanol through the cartridge to wet the sorbent.

-

Equilibrate: Pass 1 mL of water, followed by 1 mL of an acidic buffer (e.g., 2% formic acid in water), to prepare the sorbent for sample loading and ensure the ion-exchange sites are activated.[13]

-

Load: Pre-treat your plasma sample by diluting it with the acidic buffer (e.g., 1:1 v/v) to ensure Tadalafil is protonated (positively charged). Load the pre-treated sample onto the cartridge slowly.

-

Wash:

-

Wash 1: Use 1 mL of the acidic buffer to remove polar interferences.

-

Wash 2: Use 1 mL of methanol to remove non-polar, uncharged interferences.

-

-

Elute: Elute Tadalafil using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). This neutralizes the charge on Tadalafil, releasing it from the ion-exchange sites, while the organic solvent disrupts the reversed-phase interaction.[13]

-

Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of your initial mobile phase for injection. This step concentrates the analyte.

Table 2: Comparison of Common Sample Preparation Techniques for Tadalafil

| Technique | Pros | Cons | Impact on Sensitivity |

|---|---|---|---|

| Protein Precipitation (PPT) | Fast, simple, inexpensive | Non-selective, high matrix effects, no concentration | Lowest |

| Liquid-Liquid Extraction (LLE) | Good cleanup, some selectivity | Labor-intensive, uses large solvent volumes | Moderate |

| Solid-Phase Extraction (SPE) | Highly selective, excellent cleanup, allows for concentration | More complex method development, higher cost per sample | Highest |

Diagram 2: Decision Tree for Sample Preparation Method Selection

Caption: A decision-making guide for choosing a sample preparation technique.

References

-

Ruthigen, A. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. Retrieved from [Link]

-

Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Retrieved from [Link]

-

ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved from [Link]

-

Kim, J., et al. (2018). Fragmentation Pathways of Tadalafil and Its Analogues in Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Low, M. Y., et al. (2007). Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. Taylor & Francis Online. Retrieved from [Link]

-

Chromatography Forum. (2016). LC-MS/MS sensitivity loss after few sample injections. Retrieved from [Link]

-

Kim, T. H., et al. (2016). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2016). Collision-induced dissociation mass spectrum of (A) tadalafil. Retrieved from [Link]

-

Bhadoriya, A., et al. (2018). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. ResearchGate. Retrieved from [Link]

-

van der Nagel, B., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

-

Per-Olof, E., & Tufi, S. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Retrieved from [Link]

-

Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. Retrieved from [Link]

-

van der Nagel, B., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2007). Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. Retrieved from [Link]

-

Chromatography Online. (2014). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

-

Chromatography Online. (2022). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

-

MDPI. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

-

Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

-

LCGC North America. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

-

National Institutes of Health. (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

-

Glen Jackson, West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

-

ACS Publications. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]

- 8. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]

Technical Support Center: Addressing Peak Tailing of Tadalafil Dioxolone

Executive Summary & Compound Profile

Welcome to the Advanced Chromatography Support Center.

You are likely accessing this guide because you are observing asymmetrical peak shape (

Unlike standard Tadalafil, the Dioxolone derivative possesses a modified benzodioxole ring (specifically a cyclic carbonate moiety, 2-oxo-1,3-benzodioxol), which alters its polarity and interaction kinetics. Experience shows that tailing in this specific molecule is rarely a single-variable problem; it is a convergence of silanol interactions , solubility mismatch , and hydrophobic overload .

Compound Snapshot: Tadalafil Dioxolone

| Property | Value | Chromatographic Implication |

| Structure | Indole-piperazine core w/ 2-oxo-benzodioxole | Nitrogen atoms in the core act as Lewis bases, interacting with acidic silanols. |

| Solubility | High in DMSO/DMF; Insoluble in Water | High risk of precipitation at column head if diluent is too strong. |

| pKa | ~16-17 (Indole NH), Basic N interactions | While technically neutral/weakly basic, the localized electron density on nitrogens causes secondary retention. |

| LogP | ~2.3 (Predicted) | Significant hydrophobic retention; requires adequate organic strength to elute. |

Diagnostic Workflow (Interactive Q&A)

Before modifying your method, answer these three diagnostic questions to isolate the root cause.

Q1: Is the tailing observed for ALL peaks, or ONLY Tadalafil Dioxolone?

-

All Peaks: The issue is physical.[1] Check for a void in the column head, a blocked frit, or extra-column volume (tubing length).

-

Only Dioxolone: The issue is chemical (secondary interactions) or solvent-related. Proceed to Module A.

Q2: What is your sample diluent?

-

100% DMSO or DMF: You are likely suffering from "Solvent Strength Mismatch." The analyte precipitates momentarily upon hitting the aqueous mobile phase. Proceed to Module B.

-

Mobile Phase: If tailing persists despite matching the solvent, the issue is the Stationary Phase chemistry. Proceed to Module C.

Q3: What is the pH of your Mobile Phase?

-

Neutral (pH 6-8): Silanols on the silica surface are ionized (

), acting as cation exchangers for the nitrogenous core of Tadalafil. -

Acidic (pH < 3): Silanols are protonated (

), minimizing secondary interactions.

Troubleshooting Modules

Module A: The Chemistry of Silanol Suppression

The most common cause of tailing for nitrogenous heterocycles is the "Secondary Interaction" mechanism.